

# The Impact of Lactisole on Gut Hormone Secretion: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of **lactisole** on the secretion of the gut hormones Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY). It is designed to be a comprehensive resource, detailing the underlying molecular mechanisms, summarizing quantitative data from key clinical trials, and providing detailed experimental protocols for both in vivo and in vitro studies.

# **Executive Summary**

**Lactisole**, a known sweet taste inhibitor, has been demonstrated to significantly reduce glucose-stimulated secretion of the incretin hormone GLP-1 and the satiety hormone PYY. This effect is primarily mediated through the inhibition of the T1R2/T1R3 sweet taste receptor located on enteroendocrine L-cells in the gastrointestinal tract. By blocking this receptor, **lactisole** attenuates the downstream signaling cascade that is normally initiated by the presence of glucose in the gut lumen, leading to a blunted release of these key metabolic hormones. This guide will explore the nuances of this interaction, presenting the evidence from human clinical trials and in vitro cell line models.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from human clinical studies investigating the impact of **lactisole** on GLP-1 and PYY secretion.



Table 1: Effect of Intragastric Lactisole on Glucose-Stimulated Gut Hormone Secretion

Hormone	Treatment	Mean Reduction (%)	Standard Error (SE)	p-value	Reference
GLP-1	75g Glucose + 450 ppm Lactisole	24.3	7.7	0.007	[1]
PYY	75g Glucose + 450 ppm Lactisole	15.5	6.1	0.012	[1]

Table 2: Effect of Intraduodenal Lactisole on Glucose-Stimulated Gut Hormone Secretion

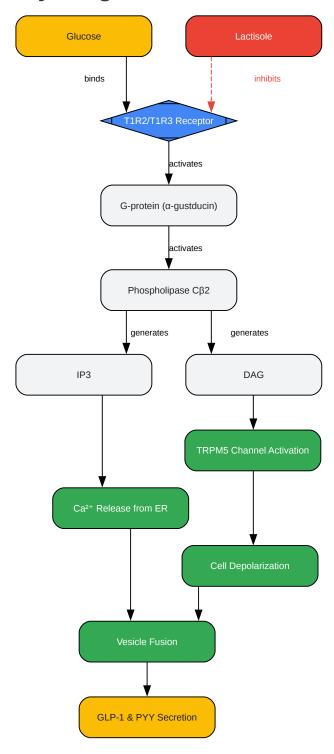
Hormone	Treatment	Mean Reduction (%)	Standard Error (SE)	p-value	Reference
GLP-1	Glucose Infusion + 450 ppm Lactisole	11.9	4.2	0.031	[1]
PYY	Glucose Infusion + 450 ppm Lactisole	Not Significantly Reduced	-	>0.05	[1]

# **Signaling Pathways and Mechanisms of Action**

**Lactisole**'s inhibitory effect on gut hormone secretion is a direct consequence of its interaction with the T1R2/T1R3 sweet taste receptor. The binding of glucose to this receptor on enteroendocrine L-cells triggers a signaling cascade that results in the secretion of GLP-1 and PYY. **Lactisole** acts as an antagonist to this receptor, preventing the initiation of this cascade.



# **Signaling Pathway Diagram**



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Caption: Glucose-stimulated GLP-1/PYY secretion pathway and lactisole inhibition.



# Experimental Protocols In Vivo Human Clinical Trial Protocol

This protocol is a representative summary based on the methodologies of Gerspach et al. (2011).

Objective: To determine the effect of **lactisole** on glucose-stimulated GLP-1 and PYY secretion.

Study Design: A randomized, double-blind, placebo-controlled crossover study.

Participants: Healthy, non-smoking, normal-weight volunteers.

### Materials:

- 75g glucose solution (300 ml water)
- Lactisole (450 ppm)
- Mixed liquid meal (control)
- Nasogastric or nasoduodenal feeding tubes
- Blood collection tubes (containing EDTA and aprotinin)

## Procedure:

- Participant Screening: Recruit healthy volunteers based on predefined inclusion and exclusion criteria.
- Catheter Placement: On the morning of the study, after an overnight fast, insert a nasogastric
  or nasoduodenal feeding tube.
- Test Solution Administration:
  - Intragastric: Infuse 75g of glucose in 300 ml of water, with or without 450 ppm lactisole,
     over a period of 5 minutes.



- Intraduodenal: Infuse a glucose solution (e.g., 29.3 g glucose/100 ml) at a constant rate (e.g., 2.5 ml/min) for 180 minutes, with or without 450 ppm lactisole.
- Blood Sampling: Collect blood samples at baseline and at regular intervals (e.g., 15, 30, 60, 90, 120, 180 minutes) post-infusion.
- Hormone Analysis: Centrifuge blood samples, separate plasma, and store at -80°C until analysis. Measure GLP-1 and PYY concentrations using validated radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).

## In Vitro NCI-H716 Cell-Based Assay Protocol

This protocol is a representative methodology for assessing the inhibitory effect of **lactisole** on GLP-1 secretion from the human enteroendocrine L-cell line, NCI-H716.

Objective: To determine if **lactisole** inhibits secretagogue-stimulated GLP-1 release from NCI-H716 cells.

### Materials:

- NCI-H716 cells
- DMEM/F-12 medium supplemented with fetal bovine serum (FBS)
- · Matrigel-coated cell culture plates
- Krebs-Ringer Bicarbonate Buffer (KRBB)
- Lactisole
- Secretagogue (e.g., Sucralose or Glucose)
- GLP-1 ELISA kit

## Procedure:

• Cell Culture: Culture NCI-H716 cells in DMEM/F-12 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

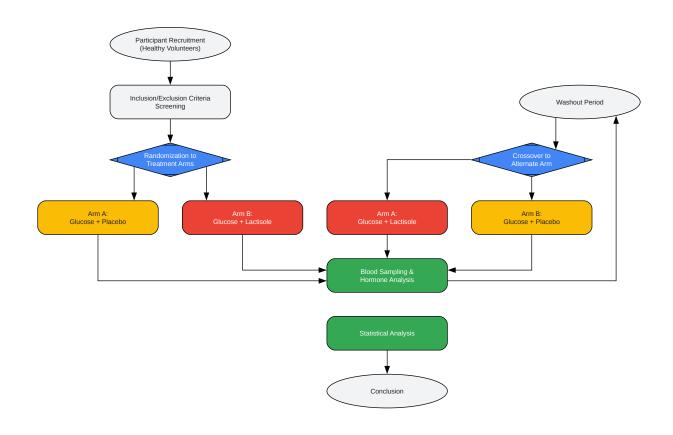


- Seeding: Seed cells onto Matrigel-coated 24-well plates and allow them to differentiate for 48-72 hours.
- Pre-incubation: Wash the cells with KRBB and then pre-incubate with KRBB containing **lactisole** at various concentrations (e.g., 0.1, 1, 10, 100 μM) for 30 minutes.
- Stimulation: Remove the pre-incubation buffer and add fresh KRBB containing the same concentrations of **lactisole** along with a secretagogue (e.g., 10 mM sucralose or 20 mM glucose). Incubate for 2 hours at 37°C.
- Supernatant Collection: Collect the supernatant from each well.
- GLP-1 Measurement: Measure the concentration of GLP-1 in the supernatant using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.

# **Experimental Workflow and Logical Relationships**

The following diagram illustrates the typical workflow of a human clinical trial designed to investigate the effects of **lactisole**.





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## References

- 1. journals.physiology.org [journals.physiology.org]
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